2-ethylsulfanyl-7H-purin-6-amine

Overview

Description

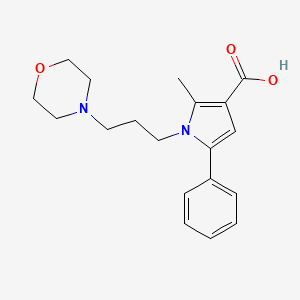

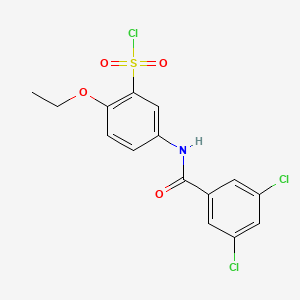

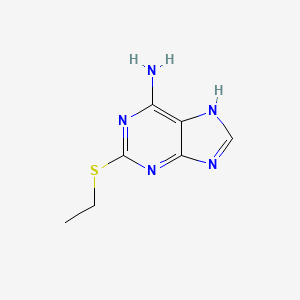

2-ethylsulfanyl-7H-purin-6-amine, also known as 2-ETHYLTHIOADENINE , is a chemical compound with the molecular formula C7H9N5S . Its molecular weight is 195.24 g/mol .

Synthesis Analysis

While specific synthesis methods for 2-ethylsulfanyl-7H-purin-6-amine were not found in the search results, general methods for the synthesis of amines include reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of 2-ethylsulfanyl-7H-purin-6-amine consists of a purine ring, which is a heterocyclic aromatic organic compound, attached to an ethylsulfanyl group and an amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-ethylsulfanyl-7H-purin-6-amine include its molecular formula (C7H9N5S), molecular weight (195.24 g/mol), and its structural features .Scientific Research Applications

Hydrogen-Bond-Assisted C-H Functionalization

Research led by H. Kim et al. (2014) in the Journal of the American Chemical Society details the Rh-catalyzed selective C-H functionalization of 6-arylpurines. This process utilizes the purine moiety to direct the C-H bond activation of the aryl pendant. Their study emphasizes the role of intramolecular hydrogen-bonding in the functionalization process, highlighting the unique chemical properties of purine derivatives (H. Kim et al., 2014).

Synthesis and Microencapsulation Applications

J. Yang, H. Ren, and Yingnan Xie (2011) in Biomacromolecules explored the synthesis of amidic alginate derivatives using compounds like 2-ethylsulfanyl-7H-purin-6-amine. Their work focuses on fabricating microcapsules for applications like encapsulating λ-cyhalothrin, demonstrating the utility of these compounds in material science and drug delivery systems (J. Yang, H. Ren, Yingnan Xie, 2011).

Agelasine Analogs Synthesis

H. Roggen and L. Gundersen (2008) in the European Journal of Organic Chemistry conducted synthetic studies directed towards Agelasine analogs. They synthesized N-Methoxy-9-methyl-9H-purin-6-amines with various 2-substituents, providing insights into the tautomerism and alkylation properties of these compounds. This research is crucial for understanding the chemical behavior and potential applications of 2-ethylsulfanyl-7H-purin-6-amine in developing new pharmaceutical compounds (H. Roggen, L. Gundersen, 2008).

Development of CDK Inhibitors

Research by D. Taddei et al. (2005) in the European Journal of Organic Chemistry described the use of 2-(benzylsulfanyl)-6-chloro-9-isopropylpurine, a compound structurally related to 2-ethylsulfanyl-7H-purin-6-amine, in synthesizing diaminopurine cyclin-dependent kinase inhibitors. This study highlights the potential of such compounds in the development of therapeutic agents for diseases like cancer (D. Taddei, A. Slawin, J. Woollins, 2005).

Mechanism of Action

Target of Action

Related compounds such as 2-ethylthio-4-methylaminoquinazoline derivatives have been found to target the cytochrome bc1 complex in mycobacterium tuberculosis

Mode of Action

Related compounds like sethoxydim, which also contains an ethylthio group, inhibit acetyl-coa carboxylase (accase), an enzyme catalyzing the first step in de novo fatty acid synthesis . This inhibition presumably blocks the production of phospholipids, essential components of cell membranes .

Biochemical Pathways

Inhibition of acetyl-coa carboxylase (accase) by related compounds can disrupt fatty acid synthesis, affecting various downstream processes, including the production of cell membranes .

Pharmacokinetics

Two-compartment pharmacokinetic models are often used to describe the absorption, distribution, metabolism, and excretion (adme) of various drugs . In such models, the drug is rapidly absorbed, distributed between compartments (often representing the blood and tissues), metabolized, and then excreted. The specific ADME properties of 2-(Ethylthio)-9H-purin-6-amine would need to be determined experimentally.

Result of Action

The inhibition of acetyl-coa carboxylase (accase) by related compounds can lead to a cessation of growth within 2-3 days after application, with growing tissue in the nodes and buds becoming necrotic .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a drug’s absorption, distribution, metabolism, and excretion. For instance, rainfall within 1 hour after application of a related compound, sethoxydim, may reduce its efficacy . Similarly, if treated plants are stressed (lack of moisture, flooding, prolonged cool temperatures), control will be delayed or reduced . The specific environmental factors influencing 2-(Ethylthio)-9H-purin-6-amine’s action would need to be studied further.

properties

IUPAC Name |

2-ethylsulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c1-2-13-7-11-5(8)4-6(12-7)10-3-9-4/h3H,2H2,1H3,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUJKXQJBKRXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C2C(=N1)N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398410 | |

| Record name | 2-ethylthioadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethylsulfanyl-7H-purin-6-amine | |

CAS RN |

33436-90-7 | |

| Record name | 33436-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethylthioadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.